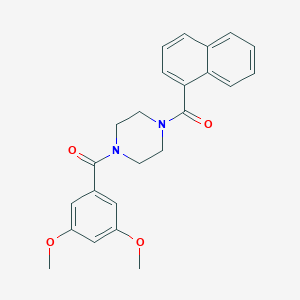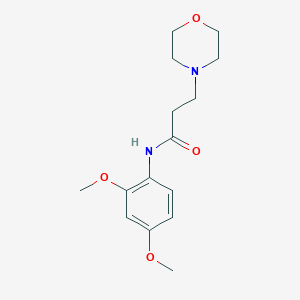
1-(2-Methylbenzyl)-3-(1-pyrrolidinylcarbonyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Methylbenzyl)-3-(1-pyrrolidinylcarbonyl)piperidine, also known as MPHP, is a synthetic cathinone that belongs to the class of psychoactive substances. It has gained popularity in the research community due to its potential use as a stimulant and its structural similarity to other psychoactive substances.
Wirkmechanismus
The mechanism of action of 1-(2-Methylbenzyl)-3-(1-pyrrolidinylcarbonyl)piperidine involves the inhibition of the reuptake of dopamine and norepinephrine in the brain. This leads to an increase in the levels of these neurotransmitters, resulting in the stimulant effects observed in research studies.
Biochemical and Physiological Effects:
1-(2-Methylbenzyl)-3-(1-pyrrolidinylcarbonyl)piperidine has been found to have a range of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature in animal studies. Additionally, 1-(2-Methylbenzyl)-3-(1-pyrrolidinylcarbonyl)piperidine has been found to have potential neurotoxic effects, leading to damage to dopaminergic and serotonergic neurons.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(2-Methylbenzyl)-3-(1-pyrrolidinylcarbonyl)piperidine in lab experiments is its structural similarity to other psychoactive substances, allowing for comparative studies. Additionally, 1-(2-Methylbenzyl)-3-(1-pyrrolidinylcarbonyl)piperidine has been found to have a longer half-life than other cathinones, allowing for longer-lasting effects in research studies. However, limitations of using 1-(2-Methylbenzyl)-3-(1-pyrrolidinylcarbonyl)piperidine in lab experiments include its potential neurotoxic effects and the lack of information on its long-term effects.
Zukünftige Richtungen
Future research on 1-(2-Methylbenzyl)-3-(1-pyrrolidinylcarbonyl)piperidine could focus on its potential medical applications, such as its use as a treatment for ADHD. Additionally, further studies could investigate the potential neurotoxic effects of 1-(2-Methylbenzyl)-3-(1-pyrrolidinylcarbonyl)piperidine and its long-term effects on the brain. Comparative studies with other psychoactive substances could also provide valuable insights into the mechanism of action and potential therapeutic uses of 1-(2-Methylbenzyl)-3-(1-pyrrolidinylcarbonyl)piperidine.
Synthesemethoden
The synthesis of 1-(2-Methylbenzyl)-3-(1-pyrrolidinylcarbonyl)piperidine involves the reaction of 1-(2-methylphenyl)-2-nitropropene with pyrrolidine and subsequent reduction of the resulting nitrostyrene with sodium borohydride. This method has been described in detail in several research papers and has been found to yield high purity 1-(2-Methylbenzyl)-3-(1-pyrrolidinylcarbonyl)piperidine.
Wissenschaftliche Forschungsanwendungen
1-(2-Methylbenzyl)-3-(1-pyrrolidinylcarbonyl)piperidine has been primarily used in research to investigate its psychoactive properties and potential medical applications. It has been found to have stimulant effects similar to other cathinones, such as methamphetamine and cocaine. Additionally, 1-(2-Methylbenzyl)-3-(1-pyrrolidinylcarbonyl)piperidine has been shown to have potential as a treatment for attention deficit hyperactivity disorder (ADHD) due to its ability to increase dopamine and norepinephrine levels in the brain.
Eigenschaften
Produktname |
1-(2-Methylbenzyl)-3-(1-pyrrolidinylcarbonyl)piperidine |
|---|---|
Molekularformel |
C18H26N2O |
Molekulargewicht |
286.4 g/mol |
IUPAC-Name |
[1-[(2-methylphenyl)methyl]piperidin-3-yl]-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C18H26N2O/c1-15-7-2-3-8-16(15)13-19-10-6-9-17(14-19)18(21)20-11-4-5-12-20/h2-3,7-8,17H,4-6,9-14H2,1H3 |
InChI-Schlüssel |
MMRYDGYIJPUMII-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1CN2CCCC(C2)C(=O)N3CCCC3 |
Kanonische SMILES |
CC1=CC=CC=C1CN2CCCC(C2)C(=O)N3CCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-(3-chlorophenyl)-3-[(cyclopropylmethyl)(propyl)amino]propanamide](/img/structure/B248988.png)

![3-[benzyl(methyl)amino]-N-(2,5-dimethylphenyl)propanamide](/img/structure/B248992.png)
![1-[(4-Methoxyphenoxy)acetyl]-4-[4-(methylsulfanyl)benzyl]piperazine](/img/structure/B248993.png)
![1-(3-Ethoxy-4-methoxybenzyl)-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B248994.png)

![1-(2,5-Dimethoxybenzyl)-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B248998.png)
![1-(4-Methoxybenzyl)-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B249000.png)
![1-(2-Chlorobenzyl)-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B249002.png)
![1-(2,4-Dimethoxybenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine](/img/structure/B249003.png)

